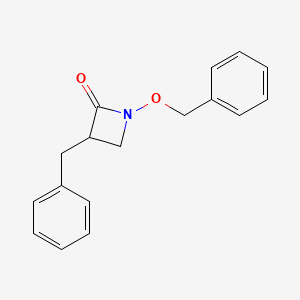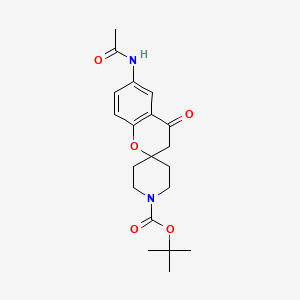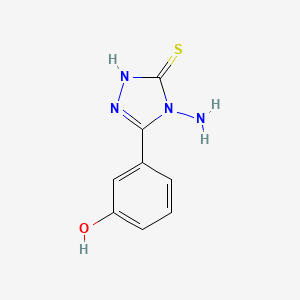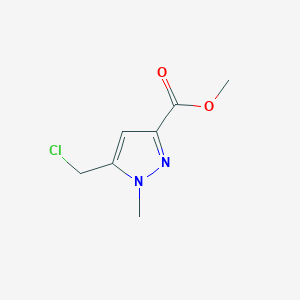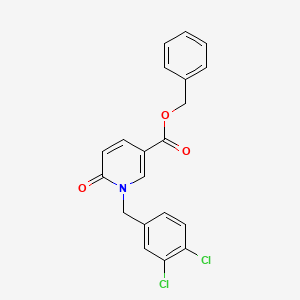
Benzyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Descripción general
Descripción
Benzyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (BDCB-6-OPC) is a synthetic compound that has been used for various scientific research applications. It is an organic compound with a molecular formula of C14H12Cl2NO3 and a molecular weight of 305.15 g/mol. It is a white crystalline solid that is insoluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform. BDCB-6-OPC is a member of the class of compounds known as pyridinecarboxylates and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Conformational Analysis and Inotropic Activity
- Conformational Analysis: The compound has been studied for its conformational properties using single-crystal X-ray and computational methods (Orsini et al., 1993). This research focuses on understanding the molecular structure and its implications on biological activity.
- Inotropic Activity: The inotropic effects (affecting the strength of muscle contraction) of related compounds have been investigated. The structure of the substituent at position 2 in similar pyridine carboxylates plays a critical role in determining their inotropic activity, indicating potential therapeutic applications (Orsini et al., 1993).
Antifungal Activity
- Antifungal Properties: A related compound, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, demonstrated significant antifungal activity against various pathogenic yeast species and some dermatophytic fungi, suggesting similar potential in benzyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (Schwan et al., 1979).
Synthesis and Pharmacological Modeling
- Synthesis and Modeling: Research into the synthesis of related compounds, including their molecular modeling, has been conducted. This includes understanding how these molecules interact with specific biological targets, such as cAMP-specific PDE (PDE III), which is relevant for cardiotonic agents (Fossa et al., 1997).
Crystal Structure Analysis
- Crystallography: Studies have been carried out on the crystal structures of similar compounds, providing insights into their molecular arrangements and potential interactions with biological systems (Linden et al., 2011; Dadou et al., 2019) (Dadou et al., 2019).
Electropharmacological Properties
- Electrochemical Behavior: The electrochemical properties of related pyridinium compounds have been explored. This research contributes to understanding how these molecules might interact in biological systems, particularly in electropharmacological contexts (Carelli et al., 1980).
Propiedades
IUPAC Name |
benzyl 1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3/c21-17-8-6-15(10-18(17)22)11-23-12-16(7-9-19(23)24)20(25)26-13-14-4-2-1-3-5-14/h1-10,12H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWQAFUZKSPSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



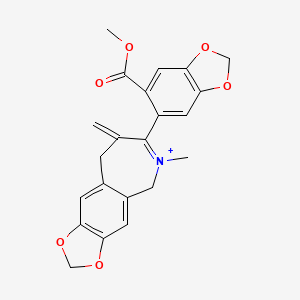
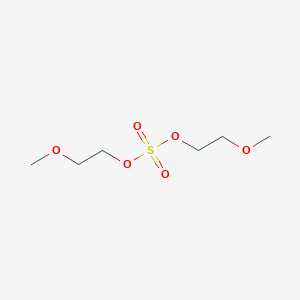
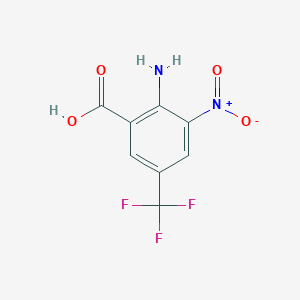

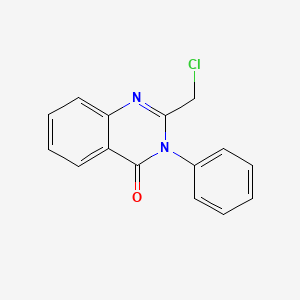
![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)
